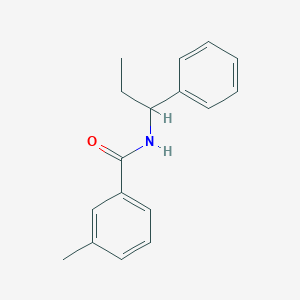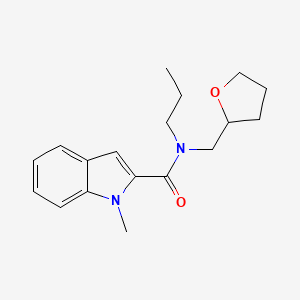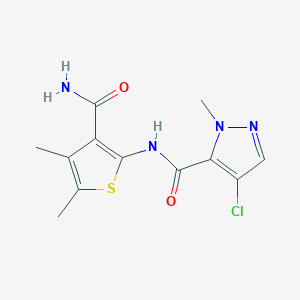
3-methyl-N-(1-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(1-phenylpropyl)benzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(1-phenylpropyl)benzamide typically involves the condensation of 3-methylbenzoic acid with 1-phenylpropylamine. This reaction is often facilitated by coupling agents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of a solvent like dimethylformamide . The reaction conditions are generally mild, with the reaction mixture being stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of ultrasonic irradiation in the presence of a solid acid catalyst, such as diatomite earth immobilized with a Lewis acidic ionic liquid, has been reported to enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzophenone.
Reduction: Formation of 3-methyl-N-(1-phenylpropyl)amine.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
3-methyl-N-(1-phenylpropyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenylpropyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
- N-(1-methyl-3-phenylpropyl)benzamide
- 4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide
Comparison: Compared to its analogs, 3-methyl-N-(1-phenylpropyl)benzamide exhibits unique properties due to the presence of the 3-methyl group, which can influence its reactivity and binding interactions. This structural variation can result in differences in biological activity and chemical behavior, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-methyl-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-16(14-9-5-4-6-10-14)18-17(19)15-11-7-8-13(2)12-15/h4-12,16H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJVJVHHPZBKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclohexyl-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5377888.png)
![2-amino-3-(aminocarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5377898.png)
![N-methyl-1-(3-phenylpropyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5377909.png)
![METHYL 3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE](/img/structure/B5377915.png)

![(2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide](/img/structure/B5377928.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377934.png)
![phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone](/img/structure/B5377935.png)
![(5-cyclopropyl-1H-pyrazol-3-yl)-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5377942.png)
![ethyl 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377954.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B5377958.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5377971.png)
![4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5377990.png)

